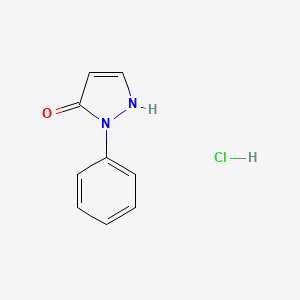![molecular formula C20H27NOSi B2469432 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine CAS No. 1455010-26-0](/img/structure/B2469432.png)
3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The tert-butyldiphenylsilyl (TBDPS) group is a protecting group for alcohols . It’s known for its increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups .
Synthesis Analysis
The TBDPS group can be easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .Chemical Reactions Analysis
The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over the other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom .Applications De Recherche Scientifique
Chemosensor for Fluoride Ions
Overview: Recent studies have highlighted the chemosensing capabilities of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine derivatives. These compounds exhibit ratiometric responses upon interaction with fluoride ions (F⁻).
Applications:- Fluoride Detection : Researchers have developed 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine-based chemosensors for highly sensitive F⁻ detection. These sensors find applications in environmental monitoring and bioanalytical assays .
Thermokinetics and Energetic Materials
Overview: The thermokinetic properties of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine have attracted interest due to its potential as an energetic material.
Applications:Mécanisme D'action
The TBDPS group is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .
Propriétés
IUPAC Name |
tert-butyl-(3-methylazetidin-3-yl)oxy-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOSi/c1-19(2,3)23(17-11-7-5-8-12-17,18-13-9-6-10-14-18)22-20(4)15-21-16-20/h5-14,21H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJPOYVLFFFKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

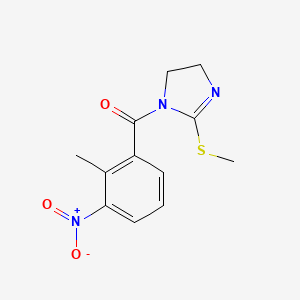
![(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2469352.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2469355.png)
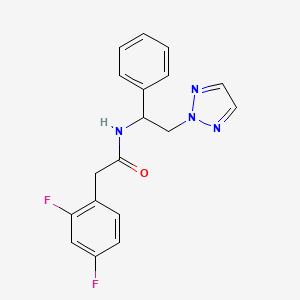
![(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2469359.png)
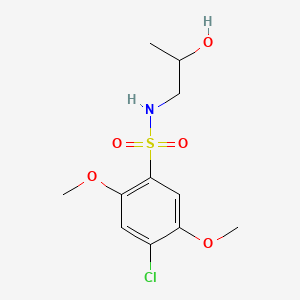
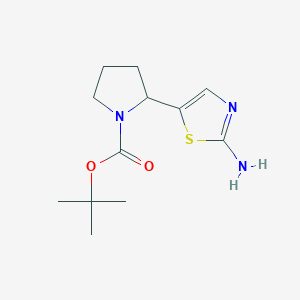
![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)
![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)
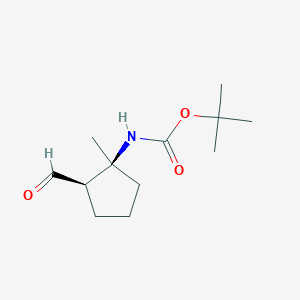
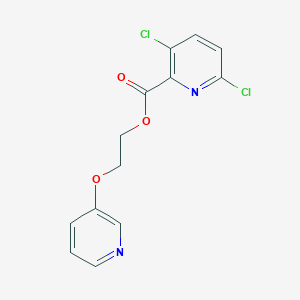
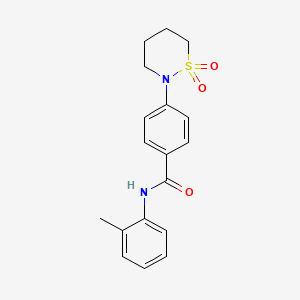
![2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2469371.png)
